2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one

Description

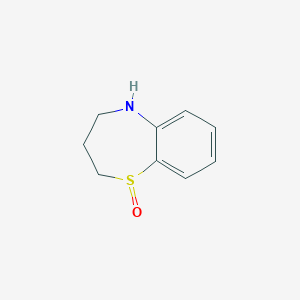

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1λ4,5-benzothiazepine 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-12-7-3-6-10-8-4-1-2-5-9(8)12/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTQEZPNHUSSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2S(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazepine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, enhancing the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products: The major products formed from these reactions include nitro, halogenated, or hydroxylated derivatives, which can exhibit different biological properties.

Scientific Research Applications

While the search results do not specifically focus on the applications of "2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one," they do provide information on related compounds and their uses, particularly concerning the broader class of 1,5-benzothiazepines and related derivatives.

1,5-Benzothiazepines as Anticancer Agents:

- Several 1,5-benzothiazepine derivatives have demonstrated anticancer activity and are potential candidates for the development of more potent derivatives .

- Specific compounds with halogen substitutions in the 2-phenyl ring of benzothiazepine have shown promising anticancer activities in tested cell lines . The electron-withdrawing nature of the halogen atoms may activate the ring, contributing to this activity .

- One study identified compound 2c as having potent cytotoxic activity in the liver cancer cell line Hep G-2, with an IC50 of 3.29 ± 0.15 µM, compared to a standard drug with an IC50 of 4.68 ± 0.17 µM . In the prostate cancer cell line DU-145, the compounds displayed IC50 ranges of 15.42 ± 0.16 to 41.34 ± 0.12 µM, while the standard drug had an IC50 of 21.96 ± 0.15 µM .

Other Biological Activities of Benzothiazepines and Related Compounds:

- Benzothiazepine derivatives have been found to have activity against different target proteins and are of particular interest for lead development .

- The benzothiazepine nucleus has been used as a cardiovascular modulator acting on G-protein coupled receptors, such as the antiarrhythmic (CCK) receptor, Angiotensin-Converting Enzyme, and Angiotensin II receptor .

- Other reported activities of benzothiazepines include hemodynamic effects, spasmolytic activity, anti-ulcer activity, and central nervous system depressant effects .

- Some diazepine derivatives have analgesic activity by modulating TRPV1 receptors .

- 2,3,4,5-Tetrahydro-1,5-benzothiazepin-4-one is an organic compound used in the synthesis of pharmaceuticals .

Anxiolytic and Analgesic Potential of Diazepino[1,2-a]benzimidazoles:

- Certain diazepino[1,2-a]benzimidazole derivatives have shown anxiolytic activity superior to diazepam at an equimolar dose, with fewer side effects .

- Some of these derivatives also possess analgesic and anticonvulsant effects .

- One study showed that compounds 2b, 2d, 3a, 3c–e demonstrated a statistically significant increase in the latent period of tail flick compared with the control group, suggesting the presence of an analgesic effect .

Table of Related Compounds

| RU-31 | RU-1276 | RU-476 | AZH-57 |

|---|---|---|---|

| AZH-58 | AZH-59 | AZH-60 | AZH-61 |

| AZH-62 | AZH-63 | AZH-64 | AZH-65 |

| AZH-66 | AZH-67 | RU-1205 | TR |

| KRM-II-81 | DAB-19 | DAB-31 |

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the replication of viruses by targeting viral enzymes or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Benzodiazepine Derivatives

- Example Compound : 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₂O

- Key Features : Contains two nitrogen atoms in the seven-membered ring.

- Applications : Used in CNS drug development due to its structural similarity to diazepam derivatives.

- Synthesis : Involves palladium-catalyzed cross-coupling reactions (e.g., with iodobenzene and Pd(OAc)₂) .

Benzoxazepine Derivatives

- Example Compound: 2,3,4,5-Tetrahydro-1,5-benzoxazepin-4-one Molecular Formula: C₉H₉NO₂ Molecular Weight: 163.17 g/mol Key Features: Oxygen replaces sulfur in the heterocyclic ring, enhancing polarity. Applications: Explored in gut health studies and as intermediates for anti-inflammatory agents .

Benzothiadiazepine Derivatives

- Example Compound : 1,3,4-Benzothiadiazepine fused with triazolo rings

Benzazepine Derivatives

- Example Compound: 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one Molecular Formula: C₁₀H₁₁NO Molecular Weight: 161.20 g/mol Key Features: Single nitrogen atom in the ring; lacks sulfur, altering electronic properties. Applications: Used in PARP inhibitor development for cancer therapy .

Data Table: Comparative Analysis of Key Compounds

Pharmacological and Physicochemical Differences

- Bioactivity: Benzothiazepinones (e.g., 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one) exhibit distinct enzyme inhibition profiles due to sulfur’s electronegativity and larger atomic size, enabling stronger hydrophobic interactions . Benzodiazepines (e.g., 1-ethyl-5-methyl derivative) are prioritized in CNS drug design for GABA receptor modulation .

- Solubility: Benzoxazepines (oxygen-containing) demonstrate higher solubility in polar solvents like ethanol compared to sulfur-containing analogs . Benzothiazepinones have lower water solubility, necessitating formulation adjustments for bioavailability .

Biological Activity

2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one is a compound belonging to the benzothiazepine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one features a benzothiazepine core with a tetrahydro configuration. This unique structure contributes to its biological properties by allowing interactions with various biological targets.

Biological Activities

The biological activities of 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one include:

- Anticancer Activity : Research indicates that derivatives of benzothiazepines exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one can inhibit cancer cell proliferation in various cell lines. For instance, compounds with halogen substitutions demonstrated improved activity against prostate cancer cell lines (IC50 values ranging from 15.42 to 41.34 µM) compared to standard treatments .

- Antimicrobial Properties : Benzothiazepine derivatives have been studied for their antimicrobial activities. They show effectiveness against a range of pathogens due to their ability to disrupt microbial cell functions .

- CNS Activity : Some studies have indicated potential central nervous system effects, including anticonvulsant and sedative properties. These effects are attributed to interactions with neurotransmitter systems .

The mechanisms through which 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Interaction : The compound may interact with various receptors such as serotonin and dopamine receptors. This interaction could modulate neurotransmission and contribute to its CNS effects .

- Enzyme Inhibition : Benzothiazepines may act as enzyme inhibitors in metabolic pathways related to cancer proliferation or microbial growth. This inhibition can disrupt critical processes within cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer potential of benzothiazepine derivatives including 2,3,4,5-tetrahydro-1,5-benzothiazepin-1-one, researchers found that compounds with halogen substitutions exhibited enhanced activity against prostate cancer cells. The study utilized molecular docking simulations to ascertain binding affinities and interactions with target proteins .

Case Study: Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of benzothiazepine derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM .

Q & A

[Basic] What are the key synthetic strategies for preparing 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one?

The synthesis typically involves multi-step routes:

- Cyclization : Formation of the benzothiazepine core via intramolecular cyclization of precursors containing thiol and amine groups.

- Acylation : Functionalization of the core using acylating agents like 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

[Basic] What analytical techniques are recommended for characterizing this compound?

Methodological approaches include:

- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm hydrogen/carbon environments and stereochemistry.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

- X-ray Crystallography : For absolute structural confirmation, as demonstrated in related benzothiazepine derivatives .

[Basic] What are the solubility properties of 2,3,4,5-Tetrahydro-1,5-benzothiazepin-1-one?

| Solvent | Solubility |

|---|---|

| Water | Low (<0.1 mg/mL) |

| Methanol | Moderate (~10 mg/mL) |

| Dichloromethane | High (>50 mg/mL) |

| Data derived from structurally similar benzazepines and benzodiazepines . |

[Advanced] How can reaction conditions be optimized to improve synthesis yield?

Key variables to optimize:

- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates due to improved substrate solubility .

- Catalysts : Use DMAP (4-dimethylaminopyridine, 5–10 mol%) to accelerate acylation steps .

- Temperature : Controlled heating (40–60°C) balances reaction speed and side-product formation .

- Stoichiometry : Maintain a 1.2:1 molar ratio of acylating agent to core substrate to ensure complete functionalization .

[Advanced] How to resolve contradictions in biological activity data across studies?

- Assay Variability : Compare receptor subtypes (e.g., GABA_A vs. serotonin receptors) and ligand concentrations used in binding assays .

- Orthogonal Validation : Pair radioligand binding assays with functional assays (e.g., cAMP inhibition) to confirm target engagement .

- Structural Analogues : Test derivatives with modified substituents to isolate structure-activity relationships (SAR) .

[Advanced] What computational methods are used to model interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to neurological receptors (e.g., 5-HT2A) .

- MD Simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes over 100+ ns trajectories .

- QSAR Modeling : Develop predictive models using electronic (HOMO/LUMO) and steric descriptors from analogous benzothiazepines .

[Advanced] What challenges exist in purifying this compound, and how to address them?

- Low Solubility : Use mixed solvents (e.g., ethanol/water, 7:3 v/v) for recrystallization .

- By-product Contamination : Employ gradient elution (0–50% ethyl acetate in hexane) during flash chromatography to separate closely eluting impurities .

- Hygroscopicity : Store purified compound under nitrogen or in desiccators to prevent hydration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.